molecular formula C12H14ClN B2652785 3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287345-17-7

3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2652785
CAS No.: 2287345-17-7
M. Wt: 207.7
InChI Key: KSLYFZASGVRHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-5-methylphenyl)bicyclo[111]pentan-1-amine is a compound that features a unique bicyclo[111]pentane core, which is known for its structural rigidity and strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Another approach involves the photochemical synthesis of bicyclo[3.1.1]heptan-1-amines, which can be converted to the desired bicyclo[1.1.1]pentane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of photochemical and radical reactions can be adapted for larger-scale production, ensuring the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with unique properties due to its rigid structure.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets, potentially including enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.0]butane: A smaller, less strained analog.

    1-Azabicyclo[1.1.0]butane: Contains a nitrogen atom at one bridgehead.

    Bicyclo[3.1.1]heptane: A larger bicyclic compound with different properties.

Properties

IUPAC Name

3-(2-chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-8-2-3-10(13)9(4-8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLYFZASGVRHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.